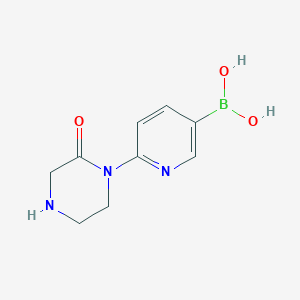
(6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid: is a boronic acid derivative that features a piperazine ring fused with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid typically involves the formation of the piperazine and pyridine rings followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the piperazine ring, followed by functionalization to introduce the pyridine moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions .
Biology: In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions due to its ability to form reversible covalent bonds with certain biomolecules .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry: Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This interaction can inhibit the activity of certain enzymes or alter the function of proteins by modifying their active sites. The boronic acid group is particularly effective in binding to hydroxyl groups on enzymes, making it a valuable tool in enzyme inhibition studies .
Vergleich Mit ähnlichen Verbindungen
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in medicinal chemistry for their pharmacological properties.
Pyridine derivatives: Compounds containing the pyridine ring are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals.
Boronic acids: These compounds are known for their ability to form reversible covalent bonds and are used in organic synthesis and medicinal chemistry.
Uniqueness: The uniqueness of (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid lies in its combination of the piperazine, pyridine, and boronic acid moieties, which confer a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C9H12BN3O3 |
|---|---|
Molekulargewicht |
221.02 g/mol |
IUPAC-Name |
[6-(2-oxopiperazin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H12BN3O3/c14-9-6-11-3-4-13(9)8-2-1-7(5-12-8)10(15)16/h1-2,5,11,15-16H,3-4,6H2 |
InChI-Schlüssel |
LBPBDMCSUKUGEI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1)N2CCNCC2=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B15225595.png)

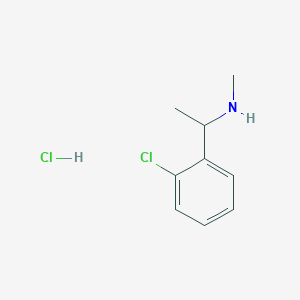
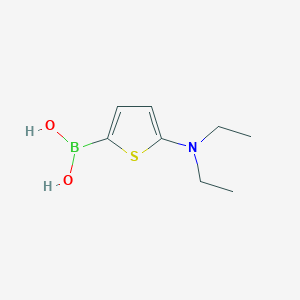
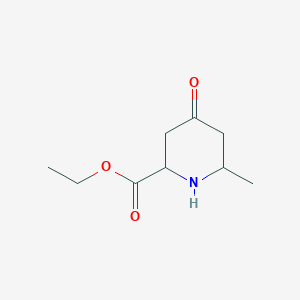
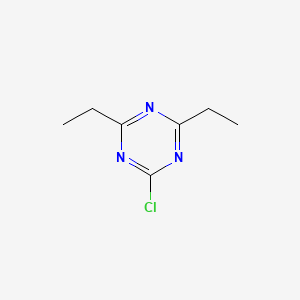
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15225631.png)
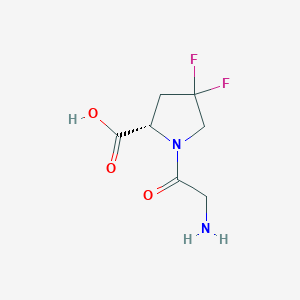
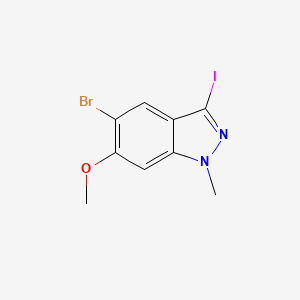
![3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)
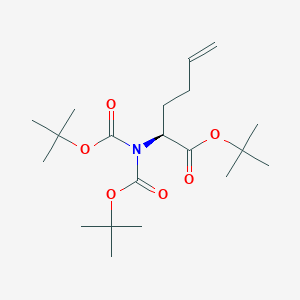

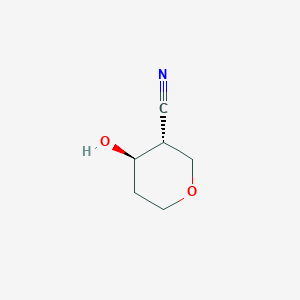
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)
